molecular formula C10H13F2NO2 B2578093 {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine CAS No. 732292-18-1

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine

Cat. No.: B2578093
CAS No.: 732292-18-1
M. Wt: 217.216
InChI Key: QVPRKRPFUOCRID-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the methoxy group and subsequently form the desired amine. The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as O-alkylation, oxidation, and N-acylation, with careful control of reaction parameters to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce new functional groups to the phenyl ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a hydrogen-bond donor and its structural versatility make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRKRPFUOCRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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